3-Chloro-1h-pyrazolo[3,4-d]pyrimidine-4,6-diamine
Overview
Description
3-Chloro-1h-pyrazolo[3,4-d]pyrimidine-4,6-diamine is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is known for its potential biological activities, particularly as an inhibitor of certain enzymes involved in cell cycle regulation and cancer progression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-1h-pyrazolo[3,4-d]pyrimidine-4,6-diamine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-chloropyrazole with cyanamide in the presence of a base, followed by cyclization to form the desired pyrazolo[3,4-d]pyrimidine scaffold .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
3-Chloro-1h-pyrazolo[3,4-d]pyrimidine-4,6-diamine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Cyclization: It can participate in further cyclization reactions to form more complex structures.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as amines and thiols.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products Formed
The major products formed from these reactions include various substituted pyrazolo[3,4-d]pyrimidine derivatives, which may exhibit different biological activities .
Scientific Research Applications
3-Chloro-1h-pyrazolo[3,4-d]pyrimidine-4,6-diamine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor, particularly in the context of cell cycle regulation.
Medicine: Investigated for its anticancer properties, particularly as an inhibitor of cyclin-dependent kinases (CDKs).
Mechanism of Action
The compound exerts its effects primarily through the inhibition of cyclin-dependent kinases (CDKs). By binding to the active site of these enzymes, it prevents the phosphorylation of target proteins, thereby disrupting the cell cycle and inhibiting cancer cell proliferation . Molecular docking studies have shown that the compound fits well into the CDK2 active site, forming essential hydrogen bonds with key amino acids .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: A closely related compound with similar biological activities.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Another related compound with potential anticancer properties.
Uniqueness
3-Chloro-1h-pyrazolo[3,4-d]pyrimidine-4,6-diamine is unique due to its specific substitution pattern, which enhances its binding affinity and selectivity for CDKs compared to other similar compounds .
Properties
IUPAC Name |
3-chloro-2H-pyrazolo[3,4-d]pyrimidine-4,6-diamine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5ClN6/c6-2-1-3(7)9-5(8)10-4(1)12-11-2/h(H5,7,8,9,10,11,12) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SAIAVLZXXXLJCG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C12=C(NN=C1N=C(N=C2N)N)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5ClN6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.59 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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